molecular formula C26H26N4O10S2 B8116040 APDye 488 Cadaverine

APDye 488 Cadaverine

Cat. No.: B8116040
M. Wt: 618.6 g/mol
InChI Key: OSIQPWFZHGILPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 488 Cadaverine is a carbonyl-reactive building block used to modify carboxyl groups through stable amide linkages. It is a bright, green-fluorescent dye with excitation ideally suited to the 488 nm laser line. This compound is water-soluble and pH-insensitive from pH 4 to pH 10, making it highly versatile for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

APDye 488 Cadaverine is synthesized by reacting cadaverine with a fluorescent dye. The reaction typically involves the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) and activated esters like N-hydroxysuccinimide (NHS) esters . The reaction conditions are usually mild, occurring at room temperature and in aqueous or organic solvents.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified through techniques such as chromatography to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

APDye 488 Cadaverine primarily undergoes substitution reactions. It reacts with carboxylic acids, aldehydes, and ketones to form stable amide bonds . The compound can also participate in enzyme-catalyzed transamidation reactions involving glutamine residues in proteins and peptides .

Common Reagents and Conditions

    Reagents: EDC, DCC, NHS esters

    Conditions: Room temperature, aqueous or organic solvents

Major Products Formed

The major products formed from these reactions are fluorescently labeled proteins, peptides, and other biomolecules. These labeled compounds are used in various imaging and detection applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

APDye 488 Cadaverine is unique due to its high water solubility, pH insensitivity, and bright green fluorescence. These properties make it highly suitable for a wide range of applications, from basic research to industrial diagnostics .

Properties

IUPAC Name

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(5-aminopentylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O10S2/c27-10-2-1-3-11-30-25(31)13-4-5-14(17(12-13)26(32)33)20-15-6-8-18(28)23(41(34,35)36)21(15)40-22-16(20)7-9-19(29)24(22)42(37,38)39/h4-9,12,28H,1-3,10-11,27,29H2,(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIQPWFZHGILPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCCCN)C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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